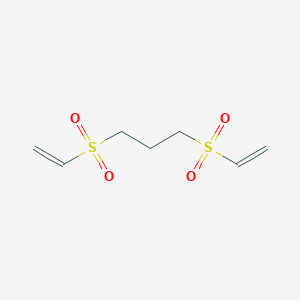
Propane, 1,3-bis(ethenylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propane, 1,3-bis(ethenylsulfonyl)- is a useful research compound. Its molecular formula is C7H12O4S2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propane, 1,3-bis(ethenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propane, 1,3-bis(ethenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Proteomics Research
One of the primary applications of propane, 1,3-bis(ethenylsulfonyl)- is in proteomics research , where it acts as a cross-linking agent . Cross-linking agents are crucial for studying protein-protein interactions, which are essential for understanding cellular processes and disease mechanisms.
Advantages:
- Forms stable complexes between proteins.
- Allows for detailed analysis of protein interactions.
Limitations:
- Potential toxicity and reactivity can complicate experimental conditions.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its dual vinylsulfonyl groups. This characteristic allows it to participate in various reactions, making it valuable for developing new materials and coatings.
Applications:
- Synthesis of polymers and copolymers.
- Development of novel materials with specific properties.
Polymer Chemistry
In polymer chemistry, propane, 1,3-bis(ethenylsulfonyl)- is utilized to create thiol-vinyl sulfone network polymers . These polymers exhibit unique properties that make them suitable for various applications.
Key Features:
- High functional group conversion.
- Uniform network structure.
Case Study:
A study demonstrated the synthesis of glassy polymer networks using highly reactive vinyl sulfone monomers. The resulting materials showed potential applications in:
- Dental materials
- Protective coatings
- Optical devices
- Energy-absorbing materials
Data Table: Comparison of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,3-Bis(vinylsulfonyl)propan-2-ol | Sulfonyl-based polymer | Used as a cross-linking agent in proteomics |
| Bis(vinylsulfonyl)methane | Sulfonyl-based polymer | Simpler structure; used in similar polymerizations |
| Vinyl sulfone | Monofunctional sulfone | Less complex; serves as a precursor |
| 1,3-Bis(hydroxyethylsulfonyl)-2-propanol | Hydroxy-substituted | Contains hydroxyl groups; different reactivity |
Material Science
The compound's reactivity allows it to be used in the formulation of advanced materials. Its application in creating coatings with enhanced durability and chemical resistance is noteworthy.
Applications:
- Protective coatings for industrial surfaces.
- Development of adhesives with superior bonding properties.
属性
CAS 编号 |
41187-15-9 |
|---|---|
分子式 |
C7H12O4S2 |
分子量 |
224.3 g/mol |
IUPAC 名称 |
1,3-bis(ethenylsulfonyl)propane |
InChI |
InChI=1S/C7H12O4S2/c1-3-12(8,9)6-5-7-13(10,11)4-2/h3-4H,1-2,5-7H2 |
InChI 键 |
IJHAYXRIEZHHSC-UHFFFAOYSA-N |
规范 SMILES |
C=CS(=O)(=O)CCCS(=O)(=O)C=C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














